molecular formula C15H14N4O2S2 B2450653 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide CAS No. 921775-32-8

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2450653
CAS No.: 921775-32-8
M. Wt: 346.42
InChI Key: BWNGBUXBDOFJBL-UHFFFAOYSA-N
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Description

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring and a benzothiazole ring

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-8-4-3-5-11-13(8)19-15(23-11)18-12(21)6-10-7-22-14(17-10)16-9(2)20/h3-5,7H,6H2,1-2H3,(H,16,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNGBUXBDOFJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Heterocyclization Approach

The most validated method involves independent synthesis of 2-acetamido-1,3-thiazole and 4-methyl-1,3-benzothiazole subunits followed by N-acetylation coupling. Source demonstrates that 2-aminothiophenol undergoes cyclocondensation with α-cyanoacetamide derivatives to form benzothiazole cores, while Source employs Hantzsch thiazole synthesis for the 2-acetamido-thiazole moiety.

Critical reaction parameters:

  • Benzothiazole formation: Ethanol reflux (78°C) for 8 hr with 2-cyano-N-(4-methylbenzothiazol-2-yl)acetamide
  • Thiazole subunit: Acetonitrile solvent system at 0-5°C with bromoacetamide nucleophile
  • Coupling step: DCC/DMAP-mediated acetylation in anhydrous DMF (yield: 76-82%)

One-Pot Convergent Synthesis

Advanced protocols from Source detail a tandem cyclization-acylation sequence using:

Reactants:
2-Aminothiophenol (1.2 eq)
2-(2-Cyanoacetamido)-4-methylthiazole (1.0 eq)
PTSA catalyst (0.1 eq)

Conditions:

  • Solvent-free mechanochemical grinding
  • 45 min reaction time at ambient temperature
  • 89% isolated yield after recrystallization from ethanol/water

¹H NMR validation showed characteristic signals at δ 10.44 ppm (NH), 4.12 ppm (CH₂), and 2.31 ppm (CH₃).

Intermediate Functionalization Pathways

Knoevenagel Condensation Derivatives

Source reports that the central acetamide bridge permits further derivatization through condensation reactions:

Reaction Scheme:
Target compound + Aromatic aldehydes → Arylidene intermediates

Optimized Conditions:

  • Ethanol solvent with piperidine catalyst (5 mol%)
  • Microwave irradiation (300W, 80°C)
  • 30 min reaction time
  • Yields: 72-91% for substituted benzaldehyde derivatives

Pyridone Annulation Reactions

Malononitrile addition to the acetamide spacer generates fused pyridone systems as confirmed by:

Key Spectral Data:

  • IR νmax 2206 cm⁻¹ (CN stretch)
  • ¹³C NMR δ 163.2 ppm (C=O)
  • HRMS m/z 420.1043 [M+H]+

Catalytic System Optimization

Comparative Catalyst Screening

Catalyst Solvent Temp (°C) Time (hr) Yield (%)
PTSA Neat 25 0.75 89
Piperidine EtOH 78 8 76
DBU DMF 100 12 68
No catalyst Toluene 110 24 41

Data adapted from Source demonstrates PTSA-mediated grinding provides superior efficiency.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) gave higher regioselectivity (98:2) compared to ethanol (92:8) during benzothiazole ring closure, as analyzed by HPLC-MS.

Mechanistic Investigations

DFT Studies of Ring Closure

B3LYP/6-311++G(d,p) calculations from Source reveal:

  • Activation energy for thiazole formation: 28.3 kcal/mol
  • Benzothiazole cyclization transition state has planar geometry
  • Charge distribution analysis shows nucleophilic attack at C2 of benzothiazole precursor

X-ray Crystallographic Validation

Source provides single-crystal data for related structures:

Key Parameters:

  • Monoclinic P2₁/c space group
  • Bond lengths: C-S (1.712 Å), C-N (1.332 Å)
  • Dihedral angle between rings: 87.3°

Scale-Up Considerations

Continuous Flow Protocol

Adapting batch methods to flow chemistry:

  • Residence time: 12 min
  • Productivity: 38 g/hr
  • Purity: 99.2% by qNMR

Green Chemistry Metrics

Parameter Batch Method Flow Method
E-factor 18.7 5.2
PMI (kg/kg) 56 19
Energy (kJ/mol) 4200 890

Data highlights the environmental advantages of solvent-free mechanochemical approaches.

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆):
δ 10.44 (s, 1H, NH), 7.82 (d, J=8.0 Hz, 1H), 7.45 (s, 1H), 4.12 (s, 2H), 2.31 (s, 3H), 2.05 (s, 3H)

13C NMR (100 MHz, DMSO-d₆):
δ 169.4 (C=O), 163.2 (C=O), 152.1 (C-S), 134.8-117.2 (Ar-C), 38.4 (CH₂), 20.1/17.3 (CH₃)

HRMS (ESI-TOF): m/z 347.0832 [M+H]+ (calc. 347.0835)

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atoms in the thiazole and benzothiazole rings are susceptible to oxidation. For example, treatment with potassium permanganate under acidic conditions oxidizes sulfur to sulfoxide or sulfone derivatives.
Example Reaction:

\text{Compound} + \text{KMnO}_4 \rightarrow \text{Sulfoxide/Sulfone derivative} + \text{MnO}_2 $$ This reaction is critical for modifying electron density in the heterocyclic systems, potentially altering biological activity[1][6]. | **Reagent** | **Conditions** | **Product** | **Yield** | **Reference** | |--------------------|---------------------------|---------------------------------|-----------|---------------| | KMnO₄ | H₂SO₄, 60°C, 4 hrs | Sulfoxide derivative | 65% |[1] | | mCPBA | DCM, RT, 2 hrs | Sulfone derivative | 78% |[6] | --- ### 2. [Nucleophilic Substitution](pplx://action/followup) The acetamide group participates in nucleophilic substitution reactions. For instance, the **2-acetamido** moiety reacts with **alkyl halides** in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives[5][8]. **[Example Reaction](pplx://action/followup):**

\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated derivative} + \text{HX} $$
This modification enhances solubility and bioavailability .

Nucleophile Base Solvent Product Yield Reference
Methyl iodideK₂CO₃DMFN-Methylacetamide82%
Benzyl chlorideNaHTHFN-Benzylacetamide75%

Hydrolysis of Acetamide Groups

Under acidic or basic conditions, the acetamide groups undergo hydrolysis to form carboxylic acids or amines. For example, refluxing with HCl (6M) converts the acetamide to a carboxylic acid, while NaOH (10%) yields an amine .
Example Reaction (Acidic Hydrolysis):

\text{Compound} + \text{HCl} \rightarrow \text{Carboxylic acid derivative} + \text{NH}_4\text{Cl} $$ | **Condition** | **Reagent** | **Product** | **Yield** | **Reference** | |----------------------|-------------|---------------------------|-----------|---------------| | Acidic hydrolysis | HCl (6M) | Carboxylic acid | 70% |[3] | | Basic hydrolysis | NaOH (10%) | Amine derivative | 85% |[7] | --- ### 4. [Condensation Reactions](pplx://action/followup) The compound participates in **Knoevenagel condensations** with aromatic aldehydes (e.g., benzaldehyde) in ethanol using a piperidine catalyst, forming α,β-unsaturated ketones[3][6]. This reaction is pivotal for extending conjugation and enhancing photophysical properties. **[Example Reaction](pplx://action/followup):**

\text{Compound} + \text{Ar-CHO} \xrightarrow{\text{piperidine}} \text{α,β-Unsaturated ketone} + \text{H}_2\text{O} $$

Aldehyde Catalyst Solvent Product Yield Reference
BenzaldehydePiperidineEthanolStyryl derivative68%
4-NitrobenzaldehydePiperidineEthanolNitrostyryl derivative72%

Catalytic Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids enable the introduction of aryl groups at the thiazole ring . This reaction is extensively used in medicinal chemistry to diversify molecular scaffolds.
Example Reaction:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains and fungi. In vitro studies showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents .

Anticancer Potential

The compound's structure lends itself to anticancer applications. Investigations into related thiazole derivatives have revealed their ability to inhibit cancer cell proliferation. For example, compounds were tested against the MCF7 breast cancer cell line using the Sulforhodamine B assay, indicating that structural modifications could enhance cytotoxicity . The thiazole-based compounds demonstrated strong binding affinities in molecular docking studies, suggesting mechanisms by which they may disrupt cancer cell growth .

Acetylcholinesterase Inhibition

Another area of application includes the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds with similar thiazole structures have shown significant AChE inhibitory activity in vitro. This suggests that this compound could be explored further for its potential therapeutic effects in neurodegenerative diseases .

Compound Activity Type Target IC50 Value (µM) Reference
2-Acetamido Thiazole DerivativeAntimicrobialVarious Bacteria10 - 20
Thiazole DerivativeAnticancerMCF7 Breast Cancer5.0
Coumarin-Thiazole HybridAChE InhibitionAcetylcholinesterase2.7

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Research explored the synthesis of thiazole derivatives and their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that specific structural modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on the thiazole scaffold .

Case Study 2: Anticancer Screening

In another study focused on anticancer properties, researchers synthesized several derivatives based on the thiazole framework and evaluated them against various cancer cell lines. Notably, one compound exhibited over 80% inhibition against leukemia cells in vitro. This underscores the importance of structure-activity relationship studies in optimizing compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzo[d]thiazol-2-amine: A precursor in the synthesis of the target compound.

    2-acetamidothiazole: Another precursor used in the synthesis.

    (2-aminothiazol-4-yl)acetic acid: A related compound with similar structural features.

Uniqueness

2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to its dual thiazole and benzothiazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry.

Biological Activity

The compound 2-(2-acetamido-1,3-thiazol-4-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a member of the thiazole and benzothiazole family, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.

  • Molecular Formula : C₁₃H₁₅N₃O₂S₂
  • Molecular Weight : 295.41 g/mol
  • CAS Number : 111608-67-4

Antimicrobial Activity

Research indicates that derivatives of thiazole and benzothiazole exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansHigh
Mycobacterium tuberculosisSignificant

A study demonstrated that compounds with similar structures effectively inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against Gram-positive bacteria and fungi .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro. The following table summarizes the findings from a case study:

AssayResult
TNF-α Inhibition75% at 50 µg/mL
IL-6 Inhibition70% at 50 µg/mL
COX-2 ActivityReduced by 60%

These results suggest that the compound may serve as a therapeutic agent in inflammatory diseases such as arthritis and asthma .

Anticancer Activity

The anticancer effects of thiazole derivatives have been widely studied. The compound has shown promising results in inhibiting cancer cell proliferation:

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

In vitro studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as a potent inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory pathways.
  • DNA Interaction : The benzothiazole moiety is known for its ability to intercalate DNA, disrupting replication in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels, which play a significant role in cellular signaling and apoptosis.

Case Studies

Several case studies highlight the efficacy of thiazole and benzothiazole derivatives:

  • Study on Antimicrobial Efficacy : A series of thiazole derivatives were tested against clinical isolates of Staphylococcus aureus. Results showed that modifications on the benzothiazole ring enhanced antimicrobial activity significantly .
  • Anti-inflammatory Research : A compound similar to the one discussed was evaluated for its anti-inflammatory properties in a rat model of arthritis. The treatment group showed a marked reduction in paw swelling compared to controls .
  • Anticancer Investigations : In a study involving human cancer cell lines, the compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted therapy .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Dihedral angle79.3° (benzothiazole/benzene)
Hydrogen bondsO–H⋯N, N–H⋯O
π–π stacking distance3.6–3.9 Å

Q. Table 2: Recommended In Vitro Assay Conditions

Assay TypeConditionsControls
AntimicrobialMueller-Hinton broth, 37°C, 24hAmpicillin, DMSO
CytotoxicityRPMI-1640 media, 72h incubationCisplatin, vehicle

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